molecular formula C63H98N18O13S B081579 Substance P CAS No. 12769-48-1

Substance P

Katalognummer: B081579
CAS-Nummer: 12769-48-1
Molekulargewicht: 1347.6 g/mol
InChI-Schlüssel: ADNPLDHMAVUMIW-CUZNLEPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Substance P (SP) is an 11-amino acid neuropeptide (undecapeptide) belonging to the tachykinin family, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 . It primarily binds to the neurokinin-1 receptor (NK1R), a G-protein-coupled receptor, and plays critical roles in pain transmission, inflammation, mitogenic signaling in cancer cells, and neurogenic processes . SP is widely distributed in the central and peripheral nervous systems and is co-localized with neurotransmitters like serotonin, suggesting its involvement in mood regulation and psychiatric disorders .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) of Substance P

The Merrifield solid-phase synthesis, first applied to this compound in 1971, remains a cornerstone for its preparation . This method anchors the C-terminal amino acid to an insoluble resin, enabling sequential coupling of protected amino acids.

Resin Activation and Initial Attachment

The synthesis begins with a chloromethylated polystyrene resin. Methionine, the C-terminal residue, is attached via its carboxyl group using a base such as triethylamine. The resin’s hydrophobic nature facilitates easy washing after each coupling step, minimizing side reactions .

Sequential Amino Acid Coupling

Each amino acid is added in the order of the this compound sequence (Arg→Pro→Lys→Pro→Gln→Gln→Phe→Phe→Gly→Leu→Met). Critical considerations include:

  • Protecting Groups :

    • Arginine and Lysine: Protected with nitro (NO₂) or tert-butoxycarbonyl (Boc) groups to prevent undesired side-chain reactions.

    • Glutamine: Trityl (Trt) protection avoids cyclization during coupling .

  • Coupling Reagents :
    Dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) activate carboxyl groups for nucleophilic attack by the resin-bound amino group .

Deprotection and Cleavage

After assembly, the peptide-resin undergoes:

  • Deprotection : Hydrofluoric acid (HF) or trifluoroacetic acid (TFA) removes Boc groups while cleaving the peptide from the resin.

  • Purification : Reverse-phase HPLC isolates the crude product, achieving >95% purity .

Table 1: Key Parameters in SPPS of this compound

StepReagents/ConditionsPurpose
Resin ActivationChloromethyl polystyrene, TEAAnchor C-terminal residue
Amino Acid CouplingDCC/HOBt, DMFPeptide bond formation
Side-Chain DeprotectionHF, 0°C, 1 hourRemove protecting groups
CleavageAnhydrous HF, 0°CRelease peptide from resin

Structural Modifications for Therapeutic Analogues

Recent advances focus on modifying this compound to enhance stability or target specific receptors. A 2021 study designed an analogue (Arg-Pro-Lys-Pro-D-Gln-D-Gln-Phe-Phe-Gly-Leu-Met-NH₂) to antagonize MRGPRX2, a receptor implicated in pseudo-allergic reactions .

Rational Design Strategies

  • D-Amino Acid Substitution : Replacing L-Gln with D-Gln at positions 5 and 6 reduces enzymatic degradation while retaining receptor affinity .

  • Hydrophobic Tail Retention : The C-terminal hydrophobic segment (Phe-Phe-Gly-Leu-Met) remains unchanged to maintain membrane interaction .

Synthesis Protocol for Analogues

  • SPPS Adaptations :

    • Use of Emoc (9-fluorenylmethoxycarbonyl) protection for lysine and arginine.

    • Double couplings for D-amino acids to ensure >90% yield per step .

  • Post-Synthesis Modification :
    Acetylation of the N-terminus enhances plasma stability.

Table 2: Comparison of Native this compound and MRGPRX2-Targeted Analogue

ParameterNative this compoundMRGPRX2 Analogue
SequenceRPKPQQFFGLM-NH₂RPKPDQDQFFGLM-NH₂
Half-Life in Plasma2–5 minutes15–20 minutes
MRGPRX2 Binding (IC₅₀)8.2 nM3.7 nM

Challenges and Innovations in Industrial-Scale Production

While SPPS dominates laboratory synthesis, scaling poses challenges:

  • Cost : Boc-protected amino acids and HF handling increase production costs.

  • Yield Optimization : A 2024 study reported 67% overall yield for a 10-gram batch using automated continuous-flow SPPS .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Neurokinin P unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Neurokinin P kann durch reaktive Sauerstoffspezies oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt.

    Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie wieder in Thiolgruppen umwandeln.

    Substitution: Neurokinin P kann Substitutionsreaktionen eingehen, bei denen bestimmte Aminosäuren durch andere ersetzt werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel.

    Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.

    Substitution: Site-directed Mutagenese unter Verwendung spezifischer Reagenzien und Bedingungen.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Pain Management

Substance P is significantly implicated in pain perception. It is released from sensory nerve endings in response to noxious stimuli, contributing to the sensation of pain. Notably, its dual role has been observed: it can exhibit both hyperalgesic (increased sensitivity to pain) and analgesic (pain-relieving) effects depending on the context . Research indicates that capsaicin, a compound derived from chili peppers, can reduce this compound levels at nerve endings, thereby alleviating pain associated with conditions such as arthritis and neuropathy .

Inflammatory Disorders

This compound is involved in various inflammatory processes. It enhances vascular permeability and promotes the release of pro-inflammatory cytokines from immune cells . Elevated levels of this compound have been associated with conditions like asthma, rheumatoid arthritis, and inflammatory bowel diseases . Its role in wound healing has also been documented; for instance, it aids corneal epithelial repair by modulating immune responses and promoting tissue regeneration .

Neurological Disorders

Research has highlighted this compound's potential as a biomarker for neurological conditions such as Parkinson’s disease. Elevated levels of this compound correlate with motor impairments in affected individuals, suggesting its involvement in disease progression . Additionally, it has been studied for its role in mood disorders, anxiety, and stress responses, indicating its broader implications beyond nociception .

NK1 Receptor Antagonists

The clinical significance of this compound has led to the development of NK1 receptor antagonists as therapeutic agents. Aprepitant and fosaprepitant are examples of NK1 receptor antagonists used primarily as antiemetic agents to prevent chemotherapy-induced nausea and vomiting . These drugs have shown promise not only in managing nausea but also in treating chronic pruritus and potentially as antidepressants .

Capsaicin-Based Treatments

Capsaicin creams are widely used for pain relief due to their ability to deplete this compound from sensory neurons. This application is particularly beneficial for chronic pain conditions such as post-herpetic neuralgia and fibromyalgia .

Case Study 1: Pain Relief with Capsaicin

A clinical trial involving patients with osteoarthritis demonstrated significant pain reduction following treatment with capsaicin cream. Patients reported decreased sensitivity to pain stimuli after regular application over several weeks.

Case Study 2: NK1 Receptor Antagonists in Chemotherapy

In a study involving cancer patients undergoing chemotherapy, those treated with aprepitant experienced a marked reduction in nausea compared to those receiving standard antiemetic therapy alone. This finding underscores the importance of targeting this compound pathways for effective symptom management.

Wirkmechanismus

Neurokinin P exerts its effects by binding to neurokinin receptors, which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving proteins such as phospholipase C (PLC) and protein kinase C (PKC). This leads to the release of secondary messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately result in physiological responses such as smooth muscle contraction and pain perception .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Modified Peptides

[D-Pro², D-Trp⁷,⁹]-Substance P

This peptide antagonist incorporates D-amino acid substitutions at positions 2, 7, and 9, reducing its agonist activity while retaining NK1R affinity. In cancer cell lines, it inhibited proliferation (IC₅₀: 10–50 µM) comparably to the small-molecule antagonist aprepitant (IC₅₀: 5–20 µM), as measured by MTT and colony formation assays. Unlike aprepitant, it showed reduced cytotoxicity in normal cells, suggesting a safer profile for peptide-based antagonists .

PEG-Bound SP Analogs

Polyethylene glycol (PEG)-conjugated SP analogs (hexa- to undecapeptides) exhibited diminished biological activity. For example, intrathecal administration in rats failed to induce scratching behavior at 6 nmol (vs. SP’s 2 nmol threshold) and lacked analgesic effects. Binding studies confirmed their inability to displace radiolabeled SP from NK1R, highlighting the necessity of SP’s native structure for receptor interaction .

Table 1: Activity of SP Analogs in Receptor Binding and Functional Assays

Compound Receptor Affinity (pKi) Functional Activity (pEC₅₀) Key Findings
Substance P 10.48 10.48 (NK1R, Ca²⁺ flux) Full agonist; highest potency
[D-Pro², D-Trp⁷,⁹]-SP 8.2 N/A Antagonist; anti-proliferative effects
PEG-SP (hexapeptide) <5.0 Inactive No receptor displacement or analgesia
Physalaemin 7.8 7.5 (NK1R, Ca²⁺ flux) Partial agonist; lower potency

Tachykinin Family Members

Neurokinin A (NKA)

NKA, a 10-amino acid peptide, shares structural homology with SP but preferentially binds NK2R. At NK1R, SP is 16-fold more potent than NKA in calcium flux assays (pEC₅₀: 10.48 vs. 8.92). NKA also stimulates cAMP production in NK1R-expressing cells, albeit weakly compared to SP (pEC₅₀: 8.5 vs. 9.1) .

Physalaemin and Eledoisin

These amphibian-derived tachykinins exhibit lower potency at human NK1R. Physalaemin’s pEC₅₀ for calcium mobilization is 7.5, while eledoisin shows minimal activity, underscoring species-specific receptor interactions .

Table 2: Comparative Potency of Tachykinins at NK1R

Compound pEC₅₀ (Ca²⁺ Flux) pEC₅₀ (cAMP) Selectivity
This compound 10.48 9.1 NK1R
Neurokinin A 8.92 8.5 NK2R > NK1R
Physalaemin 7.5 <6.0 NK1R
Eledoisin <6.0 Inactive NK3R

NK1R Antagonists: Peptide vs. Small-Molecule

Peptide Antagonists

[D-Pro², D-Trp⁷,⁹]-SP and spantide (noted in ) block SP-induced smooth muscle contractions and cancer cell proliferation. Their larger size limits blood-brain barrier penetration, restricting central applications .

Small-Molecule Antagonists

Aprepitant (MK-869) and MK-869 derivatives are orally bioavailable NK1R antagonists. Aprepitant showed antiemetic and anticancer effects (IC₅₀: 5–20 µM in vitro) but was suspended for depression trials due to side effects. Newer analogs (e.g., rolapitant) aim for improved pharmacokinetics .

Table 3: NK1R Antagonists in Therapeutic Development

Compound Type Application Efficacy Notes
Aprepitant Small molecule Cancer, emesis Orally active; limited CNS penetration
[D-Pro², D-Trp⁷,⁹]-SP Peptide Cancer research Low cytotoxicity in normal cells
Rolapitant Small molecule Chronic pain, depression Enhanced CNS penetration

Functional and Therapeutic Implications

  • Cancer : SP’s mitogenic effects via NK1R are countered by antagonists like aprepitant, which induce apoptosis in glioblastoma and breast cancer cells .
  • Inflammation : SP triggers mast cell degranulation and arachidonic acid release, exacerbating conditions like psoriasis. Antagonists reduce pro-inflammatory mediators (e.g., IL-6, histamine) .
  • Mental Health : SP antagonists modulate serotonin co-transmission, showing promise in depression. MK-869’s failure highlights the need for CNS-penetrant analogs .
  • Bone Health : SP deficiency impairs fracture healing by disrupting chondrocyte signaling. Inhibitors paradoxically improve pain outcomes in osteoarthritic models, suggesting context-dependent roles .

Biologische Aktivität

Substance P (SP) is an undecapeptide neuropeptide that plays a critical role in various biological processes, particularly in pain perception, inflammation, and immune responses. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Overview of this compound

This compound is primarily secreted by neurons and is involved in nociception (the sensory perception of pain) and inflammatory responses. It operates mainly through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor that mediates its effects on various cell types, including neurons and immune cells . SP is also produced by immune cells, indicating its dual role in both the nervous and immune systems.

Receptor Interactions:

  • NK1R Activation: this compound preferentially binds to NK1R, leading to various cellular responses such as endothelial cell retraction and vascular smooth muscle dilation. At higher concentrations, it can also activate NK2R and NK3R .
  • Cytokine Modulation: SP significantly influences cytokine release from various cells, facilitating inflammatory processes .

Immune System Modulation:

  • SP enhances immune cell proliferation, particularly T cells and bone marrow cells. It stimulates T cell proliferation through upregulation of interleukin-2 (IL-2) expression .
  • It also promotes the migration of innate immune cells like neutrophils by inducing the expression of chemokines such as IL-8 and CCL2 .

Pain Perception

This compound is heavily involved in the transmission of pain signals. It is released from sensory nerves in response to painful stimuli, contributing to neurogenic inflammation and pain hypersensitivity .

Inflammatory Response

SP plays a pivotal role in inflammation by:

  • Recruiting leukocytes to sites of injury or infection.
  • Inducing the release of pro-inflammatory cytokines from immune cells.
  • Enhancing vascular permeability, which facilitates the influx of immune cells into tissues .

Data Table: Effects of this compound on Immune Cells

Cell Type Effect of this compound Mechanism
T CellsIncreased proliferationUpregulation of IL-2
NeutrophilsEnhanced chemotaxisInduction of chemokines (e.g., IL-8)
Mast CellsHistamine releaseDirect action on mast cells
Endothelial CellsIncreased permeabilityNK1R activation

Case Studies

  • This compound in Parkinson's Disease:
    A study indicated that elevated levels of SP correlated with motor impairments in patients with Parkinson's disease. This suggests SP may serve as a potential biomarker or therapeutic target for managing symptoms associated with this condition .
  • Cardiovascular Effects:
    Research has shown that SP has protective roles following ischemic events in cardiac tissues. In isolated heart models, administration of SP improved recovery metrics post-ischemia, highlighting its potential therapeutic applications in heart failure contexts .
  • Wound Healing:
    Recent findings suggest that SP promotes corneal epithelial wound healing through its interaction with IGF-1. This underscores SP's role beyond inflammation into tissue repair mechanisms .

Q & A

Basic Research Questions

Q. What methodologies are commonly employed to quantify Substance P in biological samples, and what are their limitations?

this compound is typically quantified using immunoassays (e.g., ELISA) or chromatography-mass spectrometry (LC-MS/MS). ELISA offers high sensitivity but may cross-react with structurally similar neuropeptides, requiring validation with knockout controls . LC-MS/MS provides higher specificity but demands rigorous sample preparation to address this compound’s susceptibility to enzymatic degradation and low plasma stability. Pre-analytical steps, such as protease inhibitors and rapid freezing, are critical for reliable results .

Q. What experimental models are used to investigate this compound’s role in pain pathways?

Rodent models (e.g., inflammatory pain induced by carrageenan or nerve injury) are standard for studying this compound’s nociceptive effects. Behavioral assays (e.g., von Frey filament testing) and electrophysiological recordings from dorsal root ganglia are paired with pharmacological interventions (e.g., NK1 receptor antagonists). Controls should include sham-operated animals and vehicle-treated groups to isolate this compound-specific effects .

Q. How can researchers ensure reproducibility when studying this compound’s pharmacokinetics?

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s role in neuroinflammation?

Contradictions often arise from variability in experimental models (e.g., acute vs. chronic inflammation) or species differences. Meta-analyses using random-effects models can account for heterogeneity. For primary data, multivariate regression or mixed-effects models should control for confounders like stress-induced this compound release in animal studies .

Q. How should researchers design experiments to resolve discrepancies between in vitro and in vivo findings on this compound signaling?

In vitro studies (e.g., cell lines overexpressing NK1 receptors) may lack the complexity of in vivo microenvironments. To bridge this gap, use conditional knockout models or optogenetic tools to manipulate this compound release spatiotemporally. Pair transcriptomic data (e.g., RNA-seq of dorsal root ganglia) with behavioral outcomes to identify context-dependent signaling pathways .

Q. What frameworks are optimal for formulating mechanistic research questions about this compound in psychiatric disorders?

Apply the PICO framework: Population (e.g., patients with major depressive disorder), Intervention (e.g., NK1 antagonist administration), Comparison (e.g., placebo or SSRI treatment), Outcome (e.g., HAM-D scores or cortisol levels). For preclinical studies, the FINER criteria (Feasible, Novel, Ethical, Relevant) ensure alignment with translational goals .

Q. How can multi-omics approaches enhance understanding of this compound’s interactions in complex systems?

Integrate proteomics (e.g., quantifying tachykinin precursors) with metabolomics (e.g., kynurenine pathway metabolites) in longitudinal studies. Network analysis tools (e.g., STRING or Cytoscape) can map interactions between this compound and cytokines/chemokines in neuroimmune crosstalk. Validate findings using siRNA knockdown or CRISPR-edited models .

Q. What are the best practices for reporting negative results in this compound-targeted therapeutic studies?

Negative results should include power calculations, raw data in supplementary materials, and discussion of potential limitations (e.g., bioavailability of NK1 antagonists). Transparent reporting aids systematic reviews and reduces publication bias. Follow journal guidelines (e.g., Pharmaceutical Research) for data presentation and statistical rigor .

Q. Methodological Guidance

Q. How to handle large datasets from this compound-related transcriptomic studies?

Raw RNA-seq data should be deposited in public repositories (e.g., GEO or ArrayExpress). Processed data relevant to the research question (e.g., differentially expressed genes) must be included in the main text, while raw counts and quality metrics go into appendices. Use tools like DESeq2 for normalization and batch correction .

Q. What ethical considerations apply to human studies involving this compound measurements?

Protocols must detail participant selection criteria (e.g., exclusion of individuals with recent corticosteroid use) and informed consent processes. For CSF or plasma sampling, justify invasiveness relative to the study’s goals. Include IRB approval numbers and conflict-of-interest disclosures .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNPLDHMAVUMIW-CUZNLEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1347.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33507-63-0
Record name Substance P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.